Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(4-hydrazinyl-4-oxobutanoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-2-14-7(13)9-5(11)3-4-6(12)10-8/h2-4,8H2,1H3,(H,10,12)(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURXQODMOFYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299694 | |
| Record name | ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18438-35-2 | |
| Record name | NSC132130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate
Historical Development of Synthetic Routes for Related Carbamate (B1207046) and Hydrazinyl Compounds
The foundational methods for constructing carbamate and hydrazide functionalities have been known for over a century and have been instrumental in the development of organic and medicinal chemistry.
Historically, carbamate synthesis often involved hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netoup.com The reaction of an alcohol with phosgene generates a chloroformate, which can then react with an amine to yield the desired carbamate. oup.com Another classical approach is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. This isocyanate can be trapped with an alcohol, such as ethanol (B145695), to form the corresponding ethyl carbamate. researchgate.net Acyl azides are typically prepared from carboxylic acid derivatives like acyl chlorides or hydrazides. researchgate.net
The synthesis of hydrazides has traditionally been straightforward, most commonly involving the hydrazinolysis of esters. rsc.org For instance, reacting an ester with hydrazine (B178648) hydrate (B1144303) is a widely used method to produce the corresponding acyl hydrazide. organic-chemistry.orggoogle.com Early work by Meyer and Mally in 1912 on hydrazides of pyridinecarboxylic acids involved the reaction of ethyl isonicotinate (B8489971) with hydrazine hydrate. organic-chemistry.org This fundamental reaction remains a cornerstone in the synthesis of hydrazide-containing compounds. The Raschig synthesis is another historical method for preparing hydrazine derivatives. acs.org
These historical methods, while effective, often required harsh conditions and the use of toxic materials, prompting the development of more refined and safer modern synthetic strategies.
Modern Convergent and Divergent Synthetic Strategies for Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
Modern synthetic approaches offer greater efficiency, selectivity, and safety. The synthesis of a multifunctional compound like this compound can be envisioned through both convergent and divergent pathways.
A convergent synthesis would involve preparing key fragments of the molecule separately and then coupling them together in the final stages. For instance, a succinic acid derivative bearing the ethyl carbamate could be synthesized and subsequently reacted with hydrazine.
A divergent synthesis would start from a common intermediate, such as succinic anhydride (B1165640) or a derivative, and then sequentially introduce the different functional groups. For example, succinic anhydride could be reacted first with a reagent to introduce the carbamate precursor, followed by a reaction to form the hydrazide. researchgate.netacs.org
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, represent an efficient modern strategy. shd-pub.org.rsamanote.com For instance, carbamoyl (B1232498) benzotriazoles can be synthesized in one pot from carboxylic acids and subsequently reacted with hydrazines to form hydrazinecarboxamides.
The formation of the carbamate and the amide-like hydrazide bond are central to the synthesis of the target molecule. These transformations fall under the broad categories of esterification and amidation reactions.
Modern amidation and esterification methods often employ coupling agents to facilitate the reaction under mild conditions. mdpi.com For the formation of the carbamate, various non-phosgene methods have been developed. These include the use of mixed carbonates, such as p-nitrophenyl chloroformate, which react with alcohols to form activated carbonates that can then react with an amine function. nih.govacs.org Another approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. libretexts.org
The formation of the hydrazide bond is a specific type of amidation. The direct reaction of a carboxylic acid with hydrazine can be facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is commonly used in peptide synthesis. google.com Alternatively, an ester can be converted to the hydrazide via hydrazinolysis. rsc.org
A plausible synthetic sequence could involve the initial formation of an N-alkoxycarbonyl succinimide (B58015), which can then undergo ring-opening with hydrazine. mdpi.com
The introduction of the hydrazinyl group is a critical step. The most common method for this transformation is hydrazinolysis, which is the cleavage of a bond by reaction with hydrazine. organic-chemistry.org Typically, an ester is reacted with hydrazine hydrate to yield the corresponding acyl hydrazide. organic-chemistry.orggoogle.com
The reaction of succinic acid or its derivatives with hydrazine has been studied. For example, succinic acid reacts with hydrazine hydrate to form hydrazinium (B103819) hydrogensuccinate. organic-chemistry.org Succinic anhydride can also be used as a starting material. acs.org
The regioselectivity of hydrazinolysis can be important when dealing with unsymmetrical diesters. However, in the case of a symmetrical starting material like diethyl succinate (B1194679), this is not a concern for the first hydrazinolysis.
| Starting Material | Reagent | Conditions | Product Type | Reference |
| Ethyl Isonicotinate | Hydrazine Hydrate | Reflux | Acyl Hydrazide | organic-chemistry.org |
| Succinic Acid | Hydrazine Hydrate | Aqueous solution, room temp. | Hydrazinium Salt | organic-chemistry.org |
| Ester | Hydrazine Hydrate | Alcohol solvent, reflux | Acyl Hydrazide | google.com |
| N-Substituted Succinimide | Carboxylic Acid Hydrazide | Polyphosphate ester | N-Hydroxybutanamide derivative | mdpi.com |
In the synthesis of a molecule with multiple reactive sites like this compound, protecting groups are often essential to ensure chemoselectivity. youtube.comyoutube.com The amine and carboxylic acid functionalities of a precursor molecule may need to be temporarily masked to prevent unwanted side reactions.
Carbamates themselves are widely used as protecting groups for amines due to their stability and the availability of various deprotection methods. nih.govyoutube.com Common carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). youtube.com These groups can be introduced to an amino group and are stable under a range of reaction conditions, yet can be removed selectively. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. youtube.com
In a potential synthesis of the target molecule, one might start with an amino-dicarboxylic acid. The amino group could be protected as a carbamate, followed by selective reaction at one of the carboxylic acid groups to form the hydrazide, and esterification of the other. The choice of protecting group would need to be orthogonal to the reaction conditions used in subsequent steps. youtube.com Recently, hydrazides have also been explored as protecting groups for carboxylic acids, particularly to prevent side reactions like aspartimide formation in peptide synthesis. nih.gov
Green Chemistry Principles in the Synthesis Optimization of this compound
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. mdpi.com This is particularly relevant in the synthesis of carbamates and hydrazides, where historical methods often used toxic reagents. oup.comnih.gov
A key development in green carbamate synthesis is the use of carbon dioxide (CO2) as a C1 source, replacing the highly toxic phosgene. researchgate.netnih.gov Catalytic systems have been developed to facilitate the reaction of amines, alcohols, and CO2 to form carbamates. researchgate.net Urea has also been explored as a safer carbonyl source for carbamate synthesis. acs.orggoogle.com
For hydrazide synthesis, solvent-free methods and the use of microwave irradiation have been shown to be effective green alternatives to conventional heating. researchgate.net These methods can significantly reduce reaction times and energy consumption, while also minimizing the use of hazardous solvents. researchgate.net For example, the direct preparation of hydrazides from carboxylic acids under microwave irradiation has been demonstrated to be superior to conventional methods in terms of environmental factor and atom economy. researchgate.net
The use of enzymatic catalysts, such as lipases, for amidation reactions also represents a green approach, often proceeding under mild conditions with high selectivity. nih.gov
| Green Chemistry Approach | Reaction Type | Advantages | References |
| Use of CO2 | Carbamate Synthesis | Replaces toxic phosgene, abundant C1 source | researchgate.netnih.gov |
| Use of Urea | Carbamate Synthesis | Safer alternative to phosgene | acs.orggoogle.com |
| Microwave Irradiation | Hydrazide Synthesis | Reduced reaction time, solvent-free | researchgate.net |
| Enzymatic Catalysis | Amidation | Mild conditions, high selectivity | nih.gov |
Stereochemical Control and Regioselectivity in Analogous Synthetic Routes
While the target molecule, this compound, as named, does not possess a chiral center, the principles of stereochemical control and regioselectivity are crucial in the synthesis of many of its analogues and in the broader context of carbamate and hydrazide synthesis.
Stereochemical control is vital when synthesizing chiral molecules. For instance, the synthesis of chiral aminoiminohexitols has been achieved using a diastereoselective Strecker reaction followed by a carbamate annulation. nih.gov The stereoselective synthesis of cyclic carbamates from amino alcohols and CO2 has also been reported, proceeding with high enantiomeric excess. shd-pub.org.rs In peptide synthesis, the prevention of racemization during coupling reactions is a major focus, and the use of hydrazides can play a role in maintaining stereochemical integrity. oup.com
Regioselectivity refers to the control of which position in a molecule reacts. In the synthesis of the target molecule from an unsymmetrical succinic acid derivative, controlling which carboxylic acid function reacts to form the ester and which forms the hydrazide would be a key regioselective challenge. The selective acylation of N-tosylhydrazide at either of its two nitrogen atoms can be controlled by the presence or absence of a 4-aminopyridine (B3432731) catalyst, demonstrating a powerful method for achieving regioselectivity. acs.org Similarly, the synthesis of benzimidazolones from monosubstituted ureas can be achieved with high regioselectivity using a palladium catalyst that promotes a cascade of two chemoselective C-N bond-forming processes. nih.govnih.gov The regioselective opening of a succinic anhydride ring by an alcohol is a common method for producing monoesters of succinic acid. acs.org
Reaction Chemistry and Mechanistic Investigations of Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate
Reactivity Profiles of the Carbamate (B1207046) Moiety in Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
The carbamate group, structurally a hybrid of an ester and an amide, possesses a distinct reactivity profile. nih.gov This "amide-ester" character results in significant chemical stability, largely due to resonance stabilization between the amide nitrogen and the carboxyl group. nih.gov The delocalization of the nitrogen's lone pair of electrons across the N-C-O system imparts a pseudo-double bond character to the C-N bond, which creates a degree of conformational restriction. nih.gov
Despite this stability, the presence of the ester oxygen makes the carbamate carbonyl carbon more electrophilic than that of a corresponding amide. nih.gov This enhanced electrophilicity allows carbamates to react with nucleophiles under appropriate conditions. nih.gov The stability of the carbamate C-N bond is generally lower than that of a comparable amide bond, which has been attributed to electronic and steric effects from the additional carboxyl oxygen. nih.gov Carbamates are widely used as stable peptide bond surrogates in medicinal chemistry due to their chemical robustness and ability to permeate cell membranes. nih.gov While generally stable, the carbamate linkage can undergo hydrolysis, particularly under enzymatic conditions, a property exploited in the design of prodrugs. nih.govnih.gov
Table 1: Comparative Reactivity of Carbamate, Amide, and Ester Moieties
| Feature | Carbamate Moiety (-NH-CO-O-) | Amide Moiety (-NH-CO-R) | Ester Moiety (-R-CO-O-) |
|---|---|---|---|
| Structural Nature | Amide-Ester Hybrid nih.gov | - | - |
| Electrophilicity of Carbonyl | More electrophilic than amides nih.gov | Less electrophilic than carbamates and esters | Generally the most electrophilic |
| C-N Bond Character | Resonance-stabilized, partial double bond nih.gov | Strong resonance, partial double bond | N/A |
| Hydrolytic Stability | Generally high, but susceptible to enzymatic cleavage nih.govnih.gov | Very high, requires strong acid/base or enzymes | Susceptible to acid/base and enzymatic hydrolysis |
| Use in Medicinal Chemistry | Peptide bond surrogate, prodrug linker nih.gov | Core structural component | Prodrug linker |
Hydrazine (B178648) Reactivity in Organic Transformations: Nucleophilicity and Oxidation
The terminal hydrazine group (-NHNH₂) is a potent nucleophile, a characteristic central to its reactivity. Hydrazines are considered "alpha nucleophiles" because they possess an unshared pair of electrons on the atom adjacent to the nucleophilic center. nih.gov This feature is often associated with enhanced reactivity, known as the α-effect, though detailed kinetic studies have shown this effect is not always present for hydrazines when compared to isobasic alkylamines. acs.org In both aqueous and acetonitrile (B52724) solutions, hydrazine exhibits a nucleophilicity comparable to that of methylamine. acs.orgresearchgate.net
A hallmark reaction of hydrazine is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form hydrazones. fiveable.me This reaction proceeds via attack of the nucleophilic nitrogen on the electrophilic carbonyl carbon, followed by dehydration. fiveable.me The resulting hydrazone can be a stable final product or an intermediate in further transformations, such as the Wolff-Kishner reduction, where treatment with a strong base converts the hydrazone to an alkane. fiveable.melibretexts.org
Beyond its nucleophilicity, hydrazine can act as a reducing agent, with its by-products typically being innocuous nitrogen gas and water. wikipedia.org This property makes it useful as an antioxidant and oxygen scavenger in applications like water boilers. wikipedia.org The oxidation of hydrazine can proceed through various pathways, ultimately yielding nitrogen gas. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways of Hydrazinyl Carbamates
The structure of this compound, which contains nucleophilic nitrogen centers and electrophilic carbonyl carbons within the same molecule, is conducive to intramolecular reactions. youtube.comyoutube.com Such reactions are often kinetically favored over their intermolecular counterparts, leading to the formation of cyclic structures. youtube.com
One potential pathway involves the intramolecular nucleophilic attack of the terminal or internal hydrazine nitrogen onto one of the carbonyl carbons. For instance, attack on the carbamate carbonyl could lead to the formation of a six-membered heterocyclic ring, a type of cyclic carbamate. The synthesis of six-membered cyclic carbamates has been demonstrated through the intramolecular cyclization of linear intermediates formed from hydrazine and dicarbonate (B1257347) derivatives. iupac.org The efficiency of such cyclizations is a key factor in the design of self-immolative linkers in prodrugs, where rapid ring-closing reactions are used to release an active compound. nih.gov
Another possibility involves the acyl hydrazide portion of the molecule. Acyl hydrazides are known precursors for the Curtius rearrangement, a process that typically involves conversion of the acyl hydrazide to an acyl azide, which then rearranges to an isocyanate. echemi.comresearchgate.net This pathway would represent a significant structural transformation of the original molecule. Furthermore, intramolecular cyclizations involving hydrazone intermediates, which could be formed from a related precursor, are known to produce fused heterocyclic systems like 1,2,3-triazolo[1,5-a]pyrazines. researchgate.net
Intermolecular Reactions with Electrophiles and Nucleophiles
Reactions with Electrophiles: The most nucleophilic sites in this compound are the nitrogen atoms of the hydrazine moiety. The terminal -NH₂ group, in particular, is expected to be the primary site of attack for a wide range of electrophiles. Reactions with alkyl halides could lead to alkyl-substituted hydrazines, though such reactions can be difficult to control, often resulting in multiple substitutions. wikipedia.org The reaction of hydrazines with electrophilic diazo compounds has also been explored as a method for synthesizing substituted hydrazine derivatives. rsc.org
Reactions with Nucleophiles: The primary electrophilic sites are the carbonyl carbons of the carbamate and the amide groups. As previously noted, the carbamate carbonyl is generally more reactive towards nucleophiles than the amide carbonyl. nih.gov Therefore, nucleophilic attack is more likely to occur at the carbamate's carbonyl carbon. Strong nucleophiles could potentially cleave the carbamate group via nucleophilic acyl substitution. Enamides and enecarbamates, which are N-analogues of enolates, have been shown to act as effective nucleophiles in reactions with various electrophiles, highlighting the dual nucleophilic and electrophilic potential of carbamate-related structures. nih.gov Supramolecular interactions can also play a key role in facilitating nucleophilic additions to related hydrazino systems. acs.org
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The feasibility and rate of the reactions described above are governed by kinetic and thermodynamic parameters.
Kinetics: The rates of reaction involving the hydrazine moiety have been quantified. Studies on the nucleophilic addition of hydrazines to electrophiles have provided second-order rate constants, allowing for the determination of nucleophilicity parameters. acs.orgresearchgate.net For example, the rate of hydrazone formation is a key kinetic parameter; at neutral pH, the rate-limiting step is often the breakdown of the tetrahedral intermediate formed after the initial nucleophilic attack. nih.gov The kinetics of carbamate formation and breakdown have also been studied, providing insight into the stability and reactivity of this functional group under various conditions. acs.org Enzymatic reactions involving carbamates have also been characterized kinetically; for instance, the enzymatic oxidation of ethyl carbamate to the more reactive vinyl carbamate has a reported Michaelis constant (Kₘ) significantly greater than 2 mM, indicating a slow, nearly first-order reaction at lower concentrations. nih.gov
Table 2: Selected Kinetic Data for Reactions of Hydrazine and Carbamate Derivatives
| Reaction Type | Reactants | Solvent | Rate Constant (k₂) / Parameter | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Hydrazine + Benzhydrylium Ions | Acetonitrile | N = 14.88 (Nucleophilicity Parameter) | acs.org |
| Nucleophilic Addition | Hydrazine + Benzhydrylium Ions | Water | N = 10.15 (Nucleophilicity Parameter) | acs.org |
| Hydrazone Formation | Phenylhydrazine + 2-Pyridinecarboxaldehyde | pH 7.4 Buffer | kobs = 0.0035 s⁻¹ | nih.gov |
| Enzymatic Oxidation | Ethyl Carbamate | Human Liver Microsomes | Kₘ > 2 mM | nih.gov |
Thermodynamics: The thermodynamics of reactions involving hydrazine are well-documented, particularly in the context of its use as a propellant. The decomposition of hydrazine into ammonia (B1221849), nitrogen, and hydrogen is an exothermic process. wikipedia.orgnasa.gov The standard enthalpy of formation for liquid hydrazine is positive, indicating it is thermodynamically unstable relative to its constituent elements (N₂ and H₂). reddit.com Conversely, the formation of hydrazine from ammonia is thermodynamically unfavorable. researchgate.net Thermodynamic calculations for the reaction of hydrazine with oxidizers like hydrogen peroxide show extremely high equilibrium temperatures, reflecting the large amount of energy released. aip.org The formation of carbamates is also subject to thermodynamic considerations, which can influence reaction equilibria. wikipedia.org
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assembly of the molecular framework.
One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most fundamental layer of structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), the methylene protons of the butanoyl chain, and the various N-H protons of the carbamate (B1207046) and hydrazinyl moieties.
The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms, including the carbonyl carbons of the carbamate, ester, and amide functionalities, which resonate at characteristic downfield shifts.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would be used to confirm the connectivity within the ethyl group and the butanoyl backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s).
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | CH₃ | 1.25 (t) | 14.5 | C2, C(O) of carbamate |
| 2 | CH₂ | 4.15 (q) | 62.0 | C1, C(O) of carbamate |
| 3 (Carbamate) | C=O | - | 157.0 | H from position 2, H from position 5 |
| 4 (Carbamate) | NH | 7.50 (s) | - | C(O) of carbamate, C(O) of butanoyl |
| 5 (Butanoyl) | C=O | - | 172.5 | H from position 4, H from position 6 |
| 6 | CH₂ | 2.60 (t) | 31.0 | C5, C7 |
| 7 | CH₂ | 2.40 (t) | 29.5 | C6, C(O) of hydrazide |
| 8 (Hydrazide) | C=O | - | 175.0 | H from position 7, H from position 9 |
| 9 (Hydrazide) | NH | 9.20 (s) | - | C(O) of hydrazide, H from position 10 |
| 10 (Hydrazide) | NH₂ | 4.50 (br s) | - | C(O) of hydrazide |
Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, q = quartet, br s = broad singlet.
The presence of several single bonds in this compound allows for rotational freedom, leading to different molecular conformations. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. For example, restricted rotation around the amide C-N bonds at low temperatures might result in the appearance of distinct NMR signals for atoms that are equivalent at room temperature. By analyzing the changes in the spectra with temperature, it is possible to determine the energy barriers for these rotational processes and identify the most stable conformations in solution.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing
While NMR reveals the structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise calculation of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.
For this compound, X-ray analysis would confirm the planarity of the carbamate and amide groups. Furthermore, it would provide invaluable information on the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The hydrazinyl and carbamate groups are strong hydrogen bond donors and acceptors, and it is expected that they would form an extensive network of hydrogen bonds, linking adjacent molecules in the crystal lattice. These interactions are critical in determining the physical properties of the solid material.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show strong absorption bands for the N-H stretching of the carbamate and hydrazide groups (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the alkyl chains (around 2850-3000 cm⁻¹), and very prominent C=O (carbonyl) stretching vibrations. The distinct carbonyl groups (carbamate, ester, amide) would likely appear as multiple, possibly overlapping, bands in the 1650-1750 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretching is also visible in Raman, non-polar bonds often give stronger signals than in IR. This can be useful for analyzing the C-C backbone of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate, Hydrazide) | Stretching | 3200 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Ester, Carbamate, Amide) | Stretching | 1650 - 1750 |
| C-O (Ester, Carbamate) | Stretching | 1000 - 1300 |
| N-H | Bending | 1550 - 1650 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular weight of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the molecule's fragmentation patterns. In these experiments, the parent ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information, corroborating the connectivity determined by NMR. For this compound, characteristic fragmentation pathways could include the loss of the ethoxy group, decarboxylation, and cleavage at the amide and carbamate bonds. nih.gov Analyzing these fragments helps to piece together the structure of the original molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)
This compound itself is not chiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for example by modification of the butanoyl backbone, then techniques like Circular Dichroism (CD) would become essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional stereochemistry, allowing for the assignment of its absolute configuration (R/S) when compared with theoretical calculations or reference compounds.
Theoretical and Computational Studies of Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict various molecular attributes, including geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate.
DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations typically start with an initial guess of the structure, and then the positions of the atoms are systematically changed until a minimum on the potential energy surface is found. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
Furthermore, DFT can be used to calculate the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different possible structures or isomers, the most stable form can be identified. For instance, calculations could be performed using various functionals, such as B3LYP, with different basis sets (e.g., 6-31G*) to ensure the reliability of the results.
Below is a hypothetical data table showing the kind of optimized geometric parameters that would be obtained from a DFT calculation on this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | C1 | C2 | - | - | 1.54 |
| C2 | C3 | - | - | 1.52 | |
| C3 | N1 | - | - | 1.34 | |
| N1 | N2 | - | - | 1.45 | |
| Bond Angle (°) | C1 | C2 | C3 | - | 112.5 |
| C2 | C3 | N1 | - | 118.0 | |
| C3 | N1 | N2 | - | 121.3 | |
| Dihedral Angle (°) | O1 | C1 | C2 | C3 | 178.5 |
| C1 | C2 | C3 | N1 | -175.0 |
Note: The data in this table is representative and for illustrative purposes only, as specific computational results for this molecule are not publicly available.
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT.
For a molecule like this compound, ab initio calculations could be used to refine the geometric and energetic data obtained from DFT. For example, MP2 calculations could provide a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions within the molecule and with other molecules. High-level coupled-cluster calculations, while computationally expensive, could serve as a benchmark for validating the results of less demanding methods.
Conformational Analysis and Energy Landscapes
The flexibility of the butanoyl and ethyl carbamate (B1207046) chains in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformations and to map the energy landscape that governs the transitions between them.
By systematically rotating the rotatable bonds in the molecule and calculating the energy at each step using methods like DFT, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformation. The carbamate group itself can exist in syn and anti conformations, with the anti rotamer generally being more stable. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment. In an MD simulation, the atoms of the molecule and the surrounding solvent (e.g., water) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.
For this compound, MD simulations could be used to study its behavior in an aqueous solution. This would provide insights into how the molecule interacts with water molecules through hydrogen bonding and other non-covalent forces. Such simulations can also reveal the dynamics of conformational changes, showing how the molecule explores its energy landscape over time. These simulations are valuable for understanding the molecule's solubility and its potential to cross biological membranes.
Prediction of Reactivity and Reaction Pathways
Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
For example, the carbamate group is known to be relatively stable due to resonance. nih.gov However, computational studies could investigate its susceptibility to hydrolysis under different conditions. By modeling the reaction pathway of hydrolysis, the activation energy barrier can be calculated, providing an estimate of the reaction rate. This information is important for understanding the metabolic stability of the compound.
In Silico Screening and Ligand-Binding Studies (Purely Theoretical)
In silico screening involves the use of computational methods to search large databases of molecules for compounds that are likely to bind to a specific biological target. If this compound were being investigated as a potential drug, its ability to bind to a target protein would be of primary interest.
Molecular docking is a common technique used for this purpose. In a docking study, the three-dimensional structure of the target protein is used as a receptor, and the conformation of this compound is optimized to find the best fit within the protein's binding site. The strength of the interaction is estimated by a scoring function, which takes into account factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Theoretical ligand-binding studies could also involve more advanced methods like free energy calculations, which can provide a more accurate prediction of the binding affinity. These purely theoretical studies can help to prioritize compounds for experimental testing and to guide the design of new derivatives with improved binding properties. For instance, studies on similar carbamate-containing compounds have successfully used molecular docking to predict binding modes and affinities. nih.govresearchgate.net
A hypothetical data table from a molecular docking study of this compound against a hypothetical protein target is shown below.
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Asp120, Gly121, Leu154 |
| Predicted Inhibition Constant (Ki, µM) | 2.5 |
Note: The data in this table is representative and for illustrative purposes only, as specific ligand-binding studies for this molecule are not publicly available.
Applications and Derivatization in Chemical Synthesis and Materials Science Non Biological
Role as a Synthetic Intermediate for Complex Molecules
The primary role of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate in the synthesis of more complex molecules lies in the high reactivity of its terminal hydrazide group. Hydrazides are well-established precursors for a variety of chemical transformations.
The hydrazide moiety can readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental in constructing larger, more intricate molecular frameworks. The resulting N-acylhydrazones are themselves versatile intermediates, participating in various cyclization and coupling reactions. nih.gov
Furthermore, the carbamate (B1207046) functionality can serve as a protecting group for the amine, allowing for selective reactions at the hydrazide terminus. The ethoxycarbonyl group is a robust protecting group that can be removed under specific conditions, revealing a primary amine for further functionalization. nih.gov This dual functionality—a reactive hydrazide and a protectable amine—enhances the strategic value of this compound in multi-step syntheses.
Table 1: Representative Reactions of Hydrazide Intermediates
| Reaction Type | Reactant | Product Type | Significance |
|---|---|---|---|
| Hydrazone Formation | Aldehydes/Ketones | N-Acylhydrazones | Stable linkage, precursor for heterocycles |
| Acylation | Acyl Chlorides/Anhydrides | N,N'-Diacylhydrazines | Precursors for oxadiazoles, thiadiazoles bohrium.comnih.gov |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylhydrazides | Building blocks for nitrogen-containing compounds |
Utilization in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. This compound, by virtue of its hydrazide group, is a prime candidate for the construction of various nitrogen-containing heterocycles. researchgate.net
The intramolecular cyclization of derivatives of this compound, or its intermolecular condensation with other reagents, can lead to a diverse array of heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α,β-unsaturated carbonyl compounds can lead to pyrazolidinones. The presence of the carbamate-protected amine allows for the synthesis of substituted heterocycles with a handle for further derivatization.
One of the most common applications of acylhydrazides is in the synthesis of 1,3,4-oxadiazoles. nih.gov This is typically achieved by the cyclization of N,N'-diacylhydrazines, which can be formed by the acylation of this compound. These heterocycles are of significant interest in materials science for their thermal and electronic properties.
Table 2: Examples of Heterocycles Derived from Hydrazide Precursors
| Heterocycle | Synthetic Precursor(s) | General Reaction Condition |
|---|---|---|
| Pyrazole | 1,3-Dicarbonyl compound | Acid or base catalysis |
| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Dehydrating agent (e.g., POCl₃) nih.gov |
| 1,2,4-Triazole | Thioamide or isothiocyanate | Cyclization with heating |
Polymer Chemistry Applications: Monomer for Specialized Polymers
The bifunctional nature of this compound makes it a potential monomer for the synthesis of specialized polymers. The hydrazide and the carbamate-protected amine can both participate in polymerization reactions.
Poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. nih.gov Similarly, polymers incorporating the structural motifs of this compound could be synthesized. For instance, condensation polymerization with dicarboxylic acids or their derivatives could lead to polyamides with pendant carbamate groups.
Alternatively, the hydrazide group can participate in aza-Michael addition reactions with suitable Michael acceptors, leading to the formation of poly(hydrazides). rsc.org The presence of the carbamate moiety could influence the solubility and thermal properties of the resulting polymers. These polymers may find applications as reactive scaffolds, where the carbamate can be deprotected to reveal primary amine groups for further functionalization, or as materials with specific hydrogen bonding capabilities. The synthesis of hydrazide-linked organic polymers has been shown to produce materials with interesting properties, such as high surface areas and the potential for hollow structures. researchgate.net
Coordination Chemistry: Ligand Properties and Metal Complexes
The hydrazide moiety of this compound contains multiple donor atoms (nitrogen and oxygen) and can act as a ligand to coordinate with metal ions. The coordination chemistry of hydrazides and their derivatives is a rich field, with applications in catalysis and materials science. rsc.orgnih.gov
The compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. The resulting metal complexes can exhibit a variety of geometries, including octahedral and square planar, depending on the metal ion and other coordinating ligands. mdpi.com The succinyl chain provides flexibility, allowing the ligand to adopt different conformations to accommodate the coordination sphere of the metal.
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Potential Metal Ions | Resulting Structure |
|---|---|---|---|
| Monodentate | Terminal NH₂ | Various transition metals | Simple complex |
| Bidentate (chelation) | C=O and terminal NH₂ | Cu(II), Ni(II), Co(II) | 5-membered chelate ring |
Supramolecular Chemistry and Self-Assembly Studies
The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. Hydrogen bonding is a key driving force in the formation of well-ordered, non-covalent structures.
The molecule can form intermolecular hydrogen bonds, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The specific self-assembly pattern would be influenced by the interplay between the different hydrogen bonding motifs possible for the hydrazide and carbamate groups.
Studies on similar hydrazide-based amphiphiles have shown their ability to self-assemble into nano-range vesicles in solution. nih.gov While this compound is not amphiphilic in the traditional sense, its hydrogen bonding capabilities could lead to the formation of aggregates or gels in appropriate solvents. These self-assembled structures could find applications in areas such as molecular recognition and the encapsulation of guest molecules.
Molecular Level Biological Interactions and Mechanistic Studies Relevant to Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate
Molecular Recognition Principles in Biological Systems (General)
Molecular recognition is the foundation of nearly all biological processes, dictating the specific and selective interactions between molecules that drive cellular function. This process is governed by a combination of factors, including shape complementarity, thermodynamic favorability, and the physicochemical properties of the interacting molecules. The primary forces driving these interactions are non-covalent, which, although individually weak, collectively contribute to the high specificity and affinity observed in biological systems.
Key principles of molecular recognition include:
Complementarity: Often described by the "lock-and-key" model or the more refined "induced fit" model, complementarity refers to the matching of shape, size, and chemical properties between a ligand (like a drug molecule) and its biological target (like an enzyme or receptor). This precise matching allows for the formation of stable and specific complexes.
Non-Covalent Interactions: These are the primary drivers of molecular recognition and include hydrogen bonds, electrostatic interactions (ionic bonds and salt bridges), van der Waals forces, and hydrophobic interactions. The strength and number of these interactions determine the affinity of a ligand for its target.
Thermodynamics: The binding process is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) components. Favorable enthalpic contributions arise from the formation of non-covalent bonds, while favorable entropic contributions can result from the release of ordered water molecules from binding surfaces, a key aspect of the hydrophobic effect.
Flexibility and Dynamics: Biological macromolecules are not static entities. Their inherent flexibility allows for conformational changes upon ligand binding (induced fit), which can optimize interactions and even trigger downstream signaling events (allostery).
The hydrophobic effect is a particularly significant force in molecular recognition. It describes the tendency of nonpolar molecules or molecular regions to aggregate in an aqueous environment, driven by the favorable entropy gained from releasing ordered water molecules that surround nonpolar surfaces. This effect is crucial for processes like protein folding and the binding of many ligands into the often hydrophobic pockets of enzymes.
Hydrogen bonds are also of paramount importance, providing directionality and specificity to interactions. They are fundamental to the structure of proteins (alpha-helices and beta-sheets) and the base pairing in DNA, ensuring the fidelity of genetic information. In protein-ligand binding, the formation of new hydrogen bonds between the ligand and the protein, at the expense of hydrogen bonds with water, is a critical determinant of binding affinity and specificity.
The following table summarizes the major non-covalent interactions involved in molecular recognition:
| Interaction Type | Description | Role in Biological Systems |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Stabilizing protein secondary and tertiary structures, DNA base pairing, and specific protein-ligand interactions. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups (e.g., ionic bonds, salt bridges). | Guiding ligands to binding sites and contributing significantly to the stability of the bound complex. |
| Van der Waals Forces | Weak, short-range attractions between all atoms due to temporary fluctuations in electron density. | Contributing to the overall binding affinity, especially when surfaces are closely complementary. |
| Hydrophobic Effect | The tendency of nonpolar groups to associate in water, driven by the entropic gain from releasing ordered water molecules. | A major driving force for protein folding and the binding of nonpolar ligands into active sites. |
These fundamental principles provide the framework for understanding how a molecule like Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate might interact with biological targets. The presence of both hydrogen bond donors and acceptors, as well as rotatable bonds allowing for conformational flexibility, suggests that it can participate in a variety of these recognition events.
Enzymatic Catalysis and Inhibition Mechanisms Involving Carbamate (B1207046) and Hydrazine (B178648) Moieties
The carbamate and hydrazine functional groups present in this compound are known to interact with various enzymes, often leading to inhibition. The mechanisms of these interactions are crucial for understanding the compound's potential biological effects.
Carbamate Moiety:
The carbamate group (R-O-C(O)-NR'R'') is a well-known feature in many biologically active compounds, most notably in a class of insecticides and in certain pharmaceuticals. The primary mechanism by which many carbamates exert their effects is through the inhibition of serine hydrolases, particularly acetylcholinesterase (AChE).
The inhibition of AChE by carbamates is a well-studied process:
Formation of a Michaelis Complex: The carbamate inhibitor first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex.
Carbamylation: The serine residue in the catalytic triad (B1167595) of the enzyme's active site attacks the carbonyl carbon of the carbamate. This results in the formation of a covalent carbamylated enzyme intermediate, while the alcohol portion of the carbamate is released.
Slow Decarbamylation: This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate (decarbamylation) compared to the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). This slow regeneration of the active enzyme leads to its effective inactivation.
Beyond AChE, carbamates have been shown to inhibit other enzymes like carbonic anhydrases. Furthermore, some enzymes, such as certain carboxyl ester hydrolases and lipases, are capable of hydrolyzing the carbamate bond, which represents a potential metabolic pathway.
Hydrazine Moiety:
Hydrazine derivatives (containing an N-N single bond) are also known to be potent enzyme inhibitors, often acting on a wide range of enzymes, including oxidoreductases and aminotransferases.
Mechanisms of action for hydrazine-containing compounds can include:
Irreversible Inhibition: Hydrazines can act as irreversible inhibitors, particularly of enzymes that utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, such as GABA-aminotransferase. The hydrazine can react with the PLP aldehyde group, forming a stable hydrazone and inactivating the enzyme.
Substrate Competition: In some cases, hydrazine can act as a competitive inhibitor by competing with the natural substrate for the enzyme's active site. For example, hydrazine is a known competitive inhibitor of hydroxylamine (B1172632) oxidoreductase (HAO) in ammonia-oxidizing bacteria.
Redox Cycling and Radical Formation: The enzymatic oxidation of hydrazine derivatives, for instance by peroxidases, can produce reactive free radical intermediates. These radicals can then lead to enzyme inactivation or other cellular damage.
Mechanism-Based Inactivation: Some hydrazine derivatives are mechanism-based inhibitors, where the enzyme processes the inhibitor as if it were a substrate, but in doing so, generates a reactive species that covalently binds to and inactivates the enzyme.
Hydrazides (a substructure within the target molecule) have been specifically investigated as potential selective inhibitors for enzymes like lysyl oxidase, which is important in cancer metastasis. The reactivity of the hydrazide can be modulated by the surrounding molecular structure to achieve selectivity for a target enzyme over others.
The following table summarizes the primary enzymatic interaction mechanisms for carbamate and hydrazine moieties.
| Moiety | Primary Target Class | General Mechanism | Type of Inhibition |
| Carbamate | Serine Hydrolases (e.g., Acetylcholinesterase) | Covalent modification of the active site serine residue (Carbamylation). | Pseudo-irreversible / Slowly reversible. |
| Hydrazine | PLP-dependent enzymes, Oxidoreductases | Reaction with cofactors (e.g., PLP), competitive binding, or generation of reactive radicals upon enzymatic oxidation. | Can be reversible (competitive) or irreversible. |
Given the presence of both a carbamate and a hydrazine-related (hydrazinyl-oxobutanoyl) structure, this compound has the potential to interact with enzymes through multiple mechanisms, possibly acting as a dual inhibitor or undergoing complex enzymatic processing.
Interactions with Biomolecules: Focus on Covalent and Non-Covalent Binding Mechanisms
The interaction of this compound with biomolecules such as proteins and nucleic acids is dictated by the chemical nature of its functional groups. These interactions can be broadly categorized into two types: stable, long-lasting covalent bonds and transient, reversible non-covalent interactions.
Non-Covalent Interactions
Non-covalent interactions are the initial and often primary mode of binding between a small molecule and its biological target. They are crucial for the initial recognition and proper orientation of the molecule within a binding site. The key non-covalent interactions that the functional groups of this compound can participate in include:
Hydrogen Bonding: The molecule possesses multiple sites capable of acting as hydrogen bond donors (the N-H groups of the carbamate and hydrazine moieties) and acceptors (the carbonyl oxygens and the nitrogen atoms). These can form specific hydrogen bonds with amino acid residues in a protein's active site or with the bases of nucleic acids.
Electrostatic and Polar Interactions: The polarized bonds within the carbamate and amide groups (C=O, N-H, C-O) can engage in dipole-dipole interactions with polar residues in a binding pocket.
Hydrophobic Interactions: The ethyl group of the carbamate provides a nonpolar surface that can interact favorably with hydrophobic pockets in a protein, driven by the hydrophobic effect.
The combination of these non-covalent forces determines the binding affinity and specificity of the compound for its target. For instance, the hydrazine group, with its hydrogen bond donor and acceptor capabilities, can be crucial for the specific recognition by certain enzymes or receptors.
Covalent Binding Mechanisms
While non-covalent binding is reversible, the formation of a covalent bond between the molecule and its target typically leads to irreversible or very slowly reversible inhibition. Both the carbamate and hydrazine moieties are known to be capable of forming covalent adducts with biomolecules.
Carbamate Moiety: As discussed in the context of enzyme inhibition, the carbamate group is a "soft" electrophile. It can react with nucleophilic residues on a protein surface, most commonly the hydroxyl group of a serine residue in the active site of hydrolases. This reaction, known as carbamylation, forms a stable covalent bond, effectively tethering the molecule to the protein. This is the primary mechanism of action for many carbamate-based inhibitors. In a broader context, carbon dioxide, a simple biological molecule, can react with neutral amine groups on proteins (like the N-terminus or lysine (B10760008) side chains) to form a carbamate post-translational modification, highlighting the biological relevance of this reaction.
Hydrazine Moiety: The hydrazine group and its derivatives are significantly more reactive and can form covalent bonds through several mechanisms:
Reaction with Carbonyls: Hydrazines readily react with aldehydes and ketones to form hydrazones. In a biological context, this can occur with the pyridoxal 5'-phosphate (PLP) cofactor found in many enzymes, or with protein side chains that have been post-translationally modified to contain carbonyl groups.
Oxidative Activation: Hydrazine derivatives can be metabolically activated by enzymes like cytochrome P450s or peroxidases. This one-electron oxidation generates highly reactive free radical species. These radicals can then attack nearby amino acid residues, forming a covalent bond, or alkylate nucleic acids. This process is a known mechanism of toxicity for many hydrazine-containing compounds.
Direct Nucleophilic Attack: While less common, the hydrazine nitrogen can act as a nucleophile, attacking electrophilic sites on biomolecules.
The table below summarizes the potential binding interactions for the functional groups of this compound.
| Functional Group | Binding Type | Mechanism / Interacting Partner | Consequence |
| Ethyl Carbamate | Non-Covalent | Hydrophobic interactions, hydrogen bonding. | Initial binding, specificity, affinity. |
| Covalent | Carbamylation of nucleophilic residues (e.g., Serine). | Pseudo-irreversible inhibition. | |
| Hydrazinyl-oxobutanoyl | Non-Covalent | Hydrogen bonding, polar interactions. | Specificity, affinity. |
| Covalent | Hydrazone formation with carbonyls (e.g., PLP cofactor). | Irreversible inhibition. | |
| Covalent | Formation of reactive radicals upon enzymatic oxidation. | Covalent adduction to proteins/DNA. |
The dual functionality of this compound suggests a complex interaction profile, where initial non-covalent binding could position one of the reactive moieties for subsequent covalent modification of the target biomolecule.
Biochemical Transformation Pathways of Related Hydrazine and Carbamate Structures
Once introduced into a biological system, xenobiotics like this compound are subject to metabolic processes that transform their structure. These transformations, primarily carried out by enzymes, can lead to detoxification and excretion or, in some cases, bioactivation to more reactive species. The metabolic fate of this compound can be inferred from the known biotransformation pathways of its constituent carbamate and hydrazine functionalities.
Pathways for Carbamate Structures:
The metabolism of carbamates is well-documented, largely due to their extensive use as pesticides and pharmaceuticals. The primary routes of biotransformation are hydrolysis and oxidation.
Hydrolysis: The most common metabolic pathway for carbamate esters is hydrolysis, catalyzed by a variety of enzymes including carboxylesterases and cholinesterases. This reaction cleaves the ester bond, yielding an alcohol, carbon dioxide, and an amine. For this compound, this would result in the release of ethanol (B145695) and a carbamic acid intermediate derived from the succinyl hydrazide portion, which would then likely decompose. The rate of hydrolysis is a key factor in the duration of action for carbamate-based drugs and inhibitors.
Oxidation: Cytochrome P450 (CYP450) enzymes play a crucial role in the oxidative metabolism of carbamates. These reactions can occur at various points on the molecule, including:
N-dealkylation: Removal of alkyl groups from the nitrogen atom.
O-dealkylation: Removal of the ethyl group from the oxygen atom.
Hydroxylation: Addition of a hydroxyl (-OH) group to the alkyl or aryl portions of the molecule.
These oxidative steps typically increase the water solubility of the compound, preparing it for subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) and ultimate excretion.
Pathways for Hydrazine Structures:
Hydrazine derivatives undergo complex and often extensive metabolism, which is central to both their therapeutic effects and their toxicity.
Acetylation: A major metabolic pathway for many hydrazines is N-acetylation, catalyzed by N-acetyltransferase enzymes (NATs). This process can significantly alter the pharmacological and toxicological profile of the compound. The rate of acetylation can vary among individuals due to genetic polymorphisms in NAT enzymes (the "slow" vs. "fast" acetylator phenotype).
Oxidation: Similar to carbamates, hydrazines are substrates for oxidative enzymes.
Cytochrome P450 and Peroxidases: These enzymes can catalyze the one-electron oxidation of hydrazines to produce highly reactive free radical intermediates. These radicals can lead to covalent binding to macromolecules or initiate oxidative stress. This pathway is often linked to the hepatotoxicity and carcinogenicity of certain hydrazines.
Monoamine Oxidases (MAOs): Some hydrazine derivatives are well-known inhibitors and substrates of MAOs, undergoing oxidation that contributes to their mechanism of action and metabolism.
Hydrolysis: Hydrazides (R-C(O)NHNH2), such as the succinyl hydrazide part of the target molecule, can be hydrolyzed by amidases to yield a carboxylic acid and hydrazine.
Integrated Pathway for this compound:
The metabolism of this compound would likely involve a combination of these pathways. Initial hydrolysis of the carbamate ester bond is a probable first step. The resulting succinyl hydrazide-related intermediate could then undergo further hydrolysis of its amide bond or be subject to oxidative pathways targeting the hydrazine moiety. The succinate (B1194679) portion released would be a natural metabolite that can enter central metabolic cycles like the TCA cycle.
The following table outlines the potential primary metabolic reactions for the different parts of the molecule.
| Molecular Moiety | Enzyme Class | Type of Reaction | Potential Products |
| Ethyl Carbamate | Esterases (e.g., Carboxylesterases) | Hydrolysis | Ethanol, CO2, Amine |
| CYP450 | Oxidation (O-dealkylation) | Acetaldehyde, Carbamate derivative | |
| Succinyl Linker | Amidases | Hydrolysis | Succinic acid, Hydrazine derivative |
| Hydrazine | N-Acetyltransferases (NATs) | Acetylation | N-acetylated hydrazine derivative |
| CYP450, Peroxidases, MAOs | Oxidation | Reactive radicals, Diazonium ions |
Computational Docking and Molecular Dynamics Simulations of Biomolecular Complexes
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets. These methods provide atomic-level insights that complement experimental data, guiding the design of new therapeutic agents and helping to elucidate mechanisms of action.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to another (the protein or receptor). The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding free energy.
Application to Carbamate and Hydrazine Derivatives: Docking studies are frequently used to investigate how carbamate and hydrazine-containing inhibitors fit into the active sites of their target enzymes. For instance, in studies of acetylcholinesterase (AChE), docking can reveal how a carbamate inhibitor orients itself within the enzyme's narrow gorge, identifying key interactions with residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS). The results can explain the inhibitor's potency and selectivity.
Covalent Docking: For molecules that form covalent bonds, such as many carbamates and reactive hydrazines, specialized covalent docking algorithms are employed. These methods model the formation of the covalent bond between the ligand and a specific residue (e.g., a serine in AChE) and then score the resulting complex. This is crucial for accurately predicting the binding mode of pseudo-irreversible or irreversible inhibitors.
Predicting Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (often as a binding energy value in kcal/mol). While not always perfectly correlated with experimental values, these scores are valuable for ranking potential inhibitors and prioritizing them for synthesis and testing.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. This allows for a more realistic assessment of the stability of the binding interaction and the conformational changes that may occur.
Assessing Complex Stability: An MD simulation, typically run for nanoseconds to microseconds, can test the stability of a docked pose. By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in its predicted orientation.
Analyzing Interaction Dynamics: MD simulations provide detailed information about the persistence of specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This helps to identify the most critical interactions for maintaining the stability of the complex.
Revealing Conformational Changes: Both the ligand and the protein are flexible in MD simulations. This allows researchers to observe induced-fit effects, where the protein may change its conformation to better accommodate the ligand. These simulations can reveal how ligand binding might allosterically affect distant parts of the protein, which is essential for understanding its function.
Calculating Binding Free Energy: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate calculations of binding free energies than docking alone, although they are computationally much more expensive.
The table below summarizes the key information obtained from these computational methods for studying compounds like this compound.
| Computational Method | Primary Output | Key Insights Provided | Relevance to Carbamate/Hydrazine Compounds |
| Molecular Docking | Predicted binding pose, Binding score/energy. | Identification of key non-covalent interactions, prediction of binding orientation, ranking of potential inhibitors. | Predicts how the molecule fits into an active site; covalent docking models the carbamylation or hydrazone formation reaction. |
| Molecular Dynamics (MD) Simulation | Trajectory of atomic motions over time. | Stability of the protein-ligand complex, dynamic behavior of interactions (e.g., H-bonds), ligand-induced conformational changes. | Confirms the stability of docked poses, reveals the flexibility of the ligand in the active site, and helps understand the dynamic nature of the inhibition. |
By combining molecular docking to predict initial binding modes and MD simulations to refine and validate these predictions, researchers can build a comprehensive, dynamic model of how this compound interacts with and potentially inhibits its biological targets.
Advanced Analytical Methodologies for Detection and Quantification Beyond Basic Identification
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)
Chromatographic methods are fundamental in assessing the purity of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate and analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For the analysis of related structures, such as succinic acid and succinic anhydride (B1165640), specific HPLC methods have been developed. For instance, a method utilizing a SHARC 1 hydrogen-bond column with acetonitrile (B52724) as the mobile phase can effectively separate these components, with detection in the low UV range (210 nm). sielc.com Another approach for similar compounds involves a Primesep S2 HILIC column, which also uses hydrogen-bonding as a separation mechanism with a water and acetonitrile gradient, and UV detection at 225 nm. sielc.com
Given the structure of this compound, a reversed-phase HPLC method would likely be effective. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727) would be a suitable starting point for method development. Detection could be achieved using a UV detector, leveraging the chromophore in the carbamate (B1207046) group.
Illustrative HPLC Method Parameters for this compound:
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
GC is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it amenable to GC analysis. The most widespread method for determining related compounds like ethyl carbamate is GC with polar columns and detection systems such as flame ionization detection (FID) or mass spectrometry (MS). nih.gov For other carbamates, derivatization techniques, such as methylation in the injector port, have been successfully used to enable GC analysis.
A potential GC method for this compound could involve derivatization of the hydrazinyl group to enhance volatility and thermal stability.
Hyphenated Techniques (e.g., LC-MS/MS (B15284909), GC-MS) for Trace Analysis and Complex Mixture Characterization
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for trace analysis and characterization in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for quantifying low levels of compounds in complex mixtures. For the analysis of various carbamates, LC-MS/MS methods have been developed with limits of detection in the low µg/kg range. hpst.cz For instance, a method for carbamate residues in ginger using a UHPLC-ESI-MS/MS system demonstrated excellent linearity and low detection limits. hpst.cz
A theoretical LC-MS/MS method for this compound would involve optimizing the electrospray ionization (ESI) source parameters and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Illustrative LC-MS/MS Parameters for this compound:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ions (Q3) | Specific fragments of the parent molecule |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile compounds. For related compounds like ethyl carbamate, GC-MS methods are well-established for its determination in various matrices, including alcoholic beverages and food products. nih.govnih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. nih.govnih.gov The use of an isotopically labeled internal standard, such as d5-ethyl carbamate, is common to improve accuracy and precision. nih.gov
A GC-MS method for this compound would likely require a derivatization step to increase its volatility. The mass spectrometer would then be used to identify and quantify the derivatized compound based on its characteristic mass spectrum and retention time.
Illustrative GC-MS Parameters for Derivatized this compound:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), then ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species. The hydrazinyl moiety in this compound is electrochemically active and can be oxidized at an electrode surface.
Recent advancements in electrochemical sensors for hydrazine (B178648) and its derivatives have demonstrated high sensitivity and selectivity. rsc.orguq.edu.au These sensors often utilize modified electrodes, such as those based on graphene or conductive polymers, to enhance the electrochemical signal. nih.gov For example, an electrochemical sensor based on a composite of electrochemically reduced graphene oxide and PEDOT:PSS has been used for hydrazine detection with a limit of detection as low as 0.01 µM. nih.gov
A potential electrochemical method for this compound could involve cyclic voltammetry or differential pulse voltammetry using a modified glassy carbon or screen-printed electrode. The oxidation peak current would be proportional to the concentration of the analyte.
Potential Electrochemical Detection Parameters:
| Parameter | Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) |
Solid-State NMR for Polymorphism Studies
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of solid materials, including the characterization of polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance.
For carbamate-containing compounds, solid-state ¹³C NMR has been effectively used to monitor reactions on solid supports and to characterize different structural forms. doi.org Studies on prolinamide have shown that it can form ammonium (B1175870) carbamate self-derivative salts which can be stabilized in the solid state, and these forms were characterized using techniques including solid-state NMR. nih.gov The chemical shifts in ssNMR are highly sensitive to the local molecular environment, making it an excellent tool for distinguishing between different polymorphic forms of this compound.
Illustrative Solid-State NMR Data for a Carbamate Derivative:
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~155-160 |
| Aliphatic (CH₂) | ~20-40 |
Spectrophotometric Assays in Reaction Monitoring
Spectrophotometric assays provide a simple and rapid means of monitoring chemical reactions by measuring the change in absorbance of a solution. The hydrazide functional group in this compound can be targeted for such assays.
Methods have been developed for the spectrophotometric determination of hydrazine and hydrazides using reagents like trinitrobenzenesulfonic acid (TNBS). nih.govresearchgate.net The reaction of TNBS with hydrazides produces a colored product with a maximum absorbance at specific wavelengths, allowing for their quantification. nih.govresearchgate.net Another approach involves the reaction of hydrazine with bromine, which bleaches a dye like methyl red, and the change in absorbance can be measured. niscpr.res.in These principles can be adapted to monitor reactions involving the hydrazinyl group of this compound, for example, during its synthesis or degradation.
Example of a Spectrophotometric Assay for Hydrazides:
| Reagent | Wavelength (nm) | Linear Range |
|---|---|---|
| Trinitrobenzenesulfonic Acid | 385 and 500 | 10 to 120 nmol |
Future Directions and Emerging Research Avenues for Ethyl 4 Hydrazinyl 4 Oxobutanoyl Carbamate Research
Exploration of Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate likely involves multi-step processes. Future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
A plausible synthetic pathway starts from succinic anhydride (B1165640). The reaction of succinic anhydride with an amine or hydrazide can form an N-substituted succinimide (B58015) as an intermediate. mdpi.comijcps.orgresearchgate.net This succinimide can then undergo ring-opening to introduce the desired functional groups. For instance, reacting succinic anhydride with ethyl carbamate (B1207046) could potentially form N-(ethoxycarbonyl)succinimide, which could then be reacted with hydrazine (B178648) to yield the target molecule. rsc.org The reaction of dicarboxylic acids or their anhydrides with carbamates has been shown to produce amides and imides, suggesting the feasibility of this approach. rsc.orgrsc.org
Another approach could involve the direct reaction of dicarboxylic acids with hydrazine hydrate (B1144303) to form dihydrazides, which can then be further functionalized. google.com Catalytic methods for such reactions are being explored to improve yields and reduce reaction times. google.com
Future synthetic explorations could investigate:
One-Pot Syntheses: Developing a one-pot method starting from succinic anhydride, ethyl carbamate, and hydrazine would significantly improve efficiency. ijcps.org
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts. For example, some syntheses of N-substituted succinimides have been achieved using zinc and acetic acid. ijcps.org The direct dehydration of dicarboxylic acids using reusable Lewis acid catalysts like Nb2O5∙nH2O also represents a green alternative to traditional methods. researchgate.net
Catalytic C-H Activation: Advanced methods like palladium-catalyzed C-H carbonylation of aliphatic acids could be adapted to create substituted cyclic anhydrides as versatile starting materials. nih.gov
Enzymatic Synthesis: The use of enzymes for peptide synthesis could be explored for the selective formation of amide and hydrazide bonds under mild conditions, offering high optical purity. researchgate.net
Table 1: Potential Synthetic Precursors and Intermediates
| Precursor/Intermediate | Potential Role in Synthesis | Relevant Synthetic Methods |
| Succinic Anhydride | Starting material for the succinyl backbone | Dehydration of succinic acid, catalytic hydrogenation of maleic anhydride. wikipedia.orgyoutube.com |
| Ethyl Carbamate | Source of the ethyl carbamate moiety | Reaction with succinic anhydride or its derivatives. rsc.orgnih.gov |
| Hydrazine Hydrate | Source of the hydrazide group | Reaction with esters or activated amides. researchgate.nethcmue.edu.vnorganic-chemistry.org |
| N-(ethoxycarbonyl)succinimide | Key intermediate | Reaction of succinic anhydride with ethyl carbamate, followed by cyclodehydration. mdpi.comijcps.org |
| Succinic Acid Dihydrazide | Alternative precursor | Selective acylation of one hydrazide group. google.com |
Development of Advanced Catalytic Applications
The structural motifs within this compound, particularly the hydrazide and carbamate groups, suggest its potential as a ligand in catalysis or as a catalyst itself. Hydrazide derivatives are known to coordinate with metal ions through their nitrogen and oxygen atoms, forming stable complexes that can be used in various catalytic applications. researchgate.net
Future research in this area could focus on:
Homogeneous Catalysis: The compound could serve as a bidentate or polydentate ligand for transition metals in reactions such as cross-coupling, hydrogenation, or oxidation. The combination of hard (oxygen) and soft (nitrogen) donor atoms could offer unique selectivity.
Heterogeneous Catalysis: Immobilization of the molecule or its metal complexes onto solid supports could lead to the development of recyclable catalysts for industrial applications.
Organocatalysis: The hydrazide or carbamate moieties could participate in hydrogen bonding interactions, enabling its use as an organocatalyst in reactions like aldol (B89426) or Michael additions.
The catalytic reduction of various functional groups using hydrazine in the presence of a catalyst is a well-established field. organic-chemistry.org Investigating the role of this compound in modulating the activity of such catalytic systems could be a fruitful area of research.
Integration into Advanced Materials Design and Engineering
The presence of multiple hydrogen bond donors and acceptors in this compound makes it an excellent candidate for the design of supramolecular materials and polymers.
Potential applications in materials science include:
Polymer Synthesis: The molecule could act as a monomer or a cross-linking agent in the synthesis of novel polyamides, polyimides, or polyurethanes. The hydrazide group can react with dicarbonyl compounds to form polymers with unique thermal and mechanical properties.
Hydrogels: The ability to form extensive hydrogen networks could be exploited to create hydrogels for applications in drug delivery, tissue engineering, or as smart materials responsive to stimuli like pH or temperature.
Metal-Organic Frameworks (MOFs): As a ligand, it could be used to construct MOFs with specific porosities and functionalities for gas storage, separation, or catalysis. Organozinc hydrazides, for example, are known to form a variety of structures including cages and polycyclic frameworks. rsc.org
Corrosion Inhibitors: Acyl hydrazide derivatives have shown promise as effective corrosion inhibitors for mild steel, with their efficiency linked to the interaction of nitrogen and oxygen lone pairs with the metal surface. nih.gov
Table 2: Potential Material Science Applications
| Application Area | Rationale | Potential Research Focus |
| Polymer Chemistry | Bifunctional nature allows for polymerization or cross-linking. | Synthesis of novel biodegradable polymers. |
| Supramolecular Chemistry | Multiple hydrogen bonding sites. | Formation of hydrogels and self-assembling materials. |
| Metal-Organic Frameworks | Potential as a multidentate ligand. | Design of porous materials for catalysis and storage. |
| Surface Science | Adsorption onto metal surfaces via N and O atoms. | Development of new corrosion inhibitors. nih.gov |
Enhanced Computational Modeling for Predictive Chemistry and Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, guiding experimental efforts.
Key areas for computational investigation include:
Conformational Analysis: Determining the stable conformations of the molecule and how they influence its reactivity and interaction with other molecules.
Quantum Chemical Calculations (DFT): Calculating electronic properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential, and bond parameters. These calculations can provide insights into its reactivity, stability, and potential as a ligand. researchgate.net
Molecular Docking: If a biological target is hypothesized, docking studies can predict the binding mode and affinity of the compound, guiding the design of more potent analogues. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, at an interface) to understand its dynamic properties and interactions.
Computational studies on related acyl hydrazide derivatives have successfully correlated theoretical parameters with experimental observations, such as corrosion inhibition efficiency. nih.gov Similar studies on this compound would be invaluable.
Interdisciplinary Research Opportunities in Chemical Biology (mechanistic focus)
The combination of functional groups in this compound suggests a high potential for biological activity. Hydrazide and carbamate moieties are present in numerous pharmaceuticals. nih.govwikipedia.org
Future research in chemical biology could explore:
Mechanism of Action Studies: If the compound shows biological activity, elucidating its mechanism of action will be crucial. This could involve identifying its molecular target(s) and understanding how it modulates their function. For example, some hydrazone derivatives exert their antileishmanial effects by inducing reactive oxygen species (ROS) and disrupting mitochondrial function in the parasite. nih.gov The mechanism of action of succinylcholine, which contains a succinyl core, involves interaction with nicotinic acetylcholine (B1216132) receptors. drugbank.comnih.govresearchgate.net
Prodrug Design: The hydrazide or carbamate groups could be designed to be cleaved under specific physiological conditions, releasing an active molecule.
Bioconjugation: The hydrazide group can be used to label biomolecules, such as proteins, for imaging or diagnostic purposes.
Given the structural similarities to succinic acid, a key metabolite, it would be interesting to investigate if this compound can act as a mimetic or antagonist in metabolic pathways.
Q & A
Q. How do regulatory guidelines for carbamate impurities (e.g., ICH Q3A) inform safety thresholds in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
